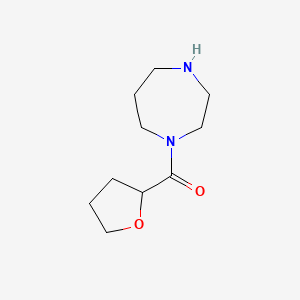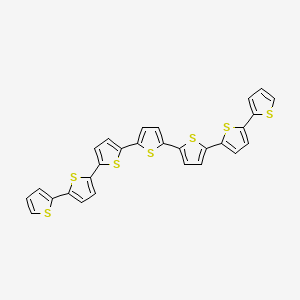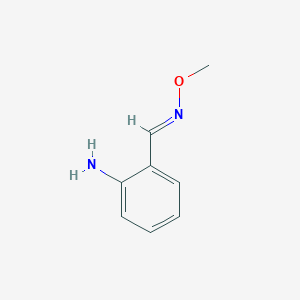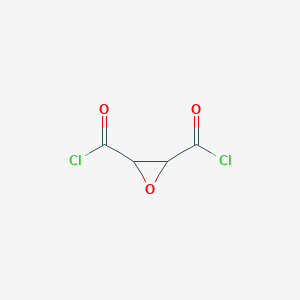
4,5-Dihydrofuran-2-carbaldehyde
Übersicht
Beschreibung
4,5-Dihydrofuran-2-carbaldehyde is an organic compound belonging to the furan family It is characterized by a five-membered ring structure containing one oxygen atom and an aldehyde functional group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,5-Dihydrofuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4,5-dihydrofuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under mild conditions, with the aldehyde group forming at the second position of the furan ring.
Another method involves the hydroformylation of 2,5-dihydrofuran. This reaction uses a rhodium catalyst and carbon monoxide to introduce a formyl group at the second position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of furan derivatives. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydrofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro groups (using nitrating agents).
Major Products Formed
Oxidation: 4,5-Dihydrofuran-2-carboxylic acid.
Reduction: 4,5-Dihydrofuran-2-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydrofuran-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Materials Science: It is utilized in the synthesis of polymers and other materials with unique properties.
Biological Research: The compound’s reactivity makes it useful in studying enzyme mechanisms and metabolic pathways.
Wirkmechanismus
The mechanism of action of 4,5-dihydrofuran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity is exploited in medicinal chemistry to design inhibitors for specific enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various chemicals.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used in the production of bio-based materials.
2,5-Dihydrofuran: A furan derivative without the aldehyde group, used in organic synthesis.
Uniqueness
4,5-Dihydrofuran-2-carbaldehyde is unique due to its specific structure, which combines the reactivity of an aldehyde group with the stability of a furan ring. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
IUPAC Name |
2,3-dihydrofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEUNKGGNNAMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558135 | |
| Record name | 4,5-Dihydrofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63493-93-6 | |
| Record name | 4,5-Dihydrofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,5-Dihydrofuran-2-carbaldehyde in the conversion of D-fructose to 5-hydroxymethylfurfural (5-HMF)?
A1: this compound is a key intermediate in the dehydration of D-fructose to 5-HMF. [, ] Research using in situ ¹³C NMR spectroscopy has identified its presence during the reaction in Dimethyl sulfoxide (DMSO). [, ] The reaction proceeds through a series of dehydration steps, with DHF2C forming after the initial water molecule is removed from D-fructose. [] It then undergoes further dehydration to ultimately yield 5-HMF. [, ]
Q2: How does the solvent affect the formation and further reaction of this compound?
A2: The solvent plays a crucial role in the reaction pathway and the stability of this compound. []
- In DMSO: DHF2C is relatively stable and acts as a distinct intermediate, eventually converting to 5-HMF. [] DMSO facilitates this dehydration pathway. []
- In water: DHF2C is not detected, suggesting it rapidly converts to other products, primarily formic acid, levulinic acid, and small amounts of 1,2,4-benzenetriol. [] Additionally, D-glucose forms through the reversible isomerization of D-fructose. []
- In methanol: Instead of DHF2C and 5-HMF, a variety of anhydro-D-fructoses are generated. []
Q3: Can you explain the significance of identifying this compound using NMR spectroscopy in this research?
A3: Identifying DHF2C using ¹H and ¹³C NMR spectroscopy provides direct evidence for its role as an intermediate in the D-fructose dehydration pathway to 5-HMF. [] This real-time monitoring of the reaction mixture allows researchers to track the formation and consumption of intermediates, leading to a deeper understanding of the reaction mechanism. This knowledge is crucial for optimizing reaction conditions to enhance 5-HMF yield, a valuable platform chemical derived from renewable biomass.
- Amarasekara, A. S., et al. (2008). Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 C: an NMR study. Carbohydrate Research, 343(18), 3021–3024.
- Kimura, H., et al. (2010). Solvent effect on pathways and mechanisms for D-fructose conversion to 5-hydroxymethyl-2-furaldehyde: in situ 13C NMR study. Journal of Wood Science, 56(5), 391–397.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)




![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)





![6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1316783.png)

